P2X receptor-1 gene structure and location
P2X receptor-1 gene structure and location
An In-depth Technical Guide to the P2X Receptor-1 (P2RX1) Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2X receptor-1 (P2RX1), a member of the P2X family of ligand-gated ion channels, plays a critical role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2] Activated by extracellular adenosine triphosphate (ATP), this receptor functions as a non-selective cation channel, mediating rapid influx of calcium and sodium ions.[1][3][4] Its involvement in these fundamental cellular activities makes it a significant target for therapeutic drug development. This guide provides a comprehensive overview of the P2RX1 gene's structure, chromosomal location, the experimental methodologies used for its characterization, and its core signaling pathway.
P2RX1 Gene Locus and Structure
The P2X receptor-1 gene is conserved across mammalian species. Detailed genomic information for both human and mouse orthologs is presented below.
Chromosomal Location
The human P2RX1 gene is located on the short (p) arm of chromosome 17 at band 13.2.[5][6] In the mouse, the orthologous gene, P2rx1, resides on chromosome 11 at band B4.[5][7]
Genomic Architecture
Both the human and mouse P2RX1 genes are composed of 12 exons.[6][7][8] The mouse gene spans approximately 16.1 kilobases (kb), while the human gene is slightly larger, covering about 19.9 kb.[5][6][7][8] All identified splice sites in the mouse gene conform to the canonical GT-AG rule.[7]
Table 1: Comparison of Human and Mouse P2RX1/P2rx1 Gene Loci
| Feature | Human (Homo sapiens) | Mouse (Mus musculus) |
| Gene Symbol | P2RX1 | P2rx1 |
| Chromosome | 17[5] | 11[5][7] |
| Cytogenetic Band | 17p13.2[5][6] | 11 B4[5][7] |
| Genetic Position | Not specified | 45.09 cM[5][9] |
| Genomic Coordinates | Chr17: 3,896,592 - 3,916,476 (complement)[5][6] | Chr11: 72,889,929 - 72,906,026 (plus)[5][9][10] |
| Total Gene Size | ~19.9 kb | ~16.1 kb[8] |
| Exon Count | 12[6] | 12[7][8] |
Experimental Protocols for Gene Characterization
The determination of the P2RX1 gene's structure and location has been accomplished through a combination of established molecular biology techniques.
Methodology for Gene Structure Determination
The primary method for elucidating gene structure involves genomic DNA cloning and sequencing.[7]
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Genomic Library Construction: High-molecular-weight genomic DNA is isolated from the target organism. This DNA is then partially digested with restriction enzymes to generate large fragments. These fragments are subsequently ligated into a suitable vector (e.g., a cosmid or bacterial artificial chromosome) to create a genomic library.
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Library Screening: The library is screened using a probe specific to the P2RX1 gene. The probe is typically a cDNA clone or a PCR-amplified fragment of the gene, which is labeled with a radioactive or fluorescent marker. Colonies or plaques containing the P2RX1 gene will hybridize to the probe and can be identified.
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Sub-cloning and Sequencing: The positive clones, containing large genomic inserts, are isolated. The insert DNA is then fragmented, and these smaller fragments are sub-cloned into sequencing vectors. The nucleotide sequence of these fragments is determined using automated DNA sequencers (e.g., Sanger sequencing).
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Sequence Assembly and Analysis: The individual sequence reads are assembled using bioinformatics software to reconstruct the full genomic sequence of the P2RX1 gene. This assembled sequence is then analyzed to identify exon-intron boundaries, open reading frames (ORFs), and regulatory elements.
Methodology for Chromosomal Localization
The chromosomal location of the P2RX1 gene was established using genetic mapping and in situ hybridization techniques.
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Interspecific Backcross Analysis (Mouse): This genetic mapping technique was used to pinpoint the location of the P2rx1 gene on mouse chromosome 11.[7]
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Two different mouse species (e.g., Mus musculus and Mus spretus) are crossed to produce an F1 generation. These species have numerous polymorphic genetic markers.
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The F1 progeny are then backcrossed to one of the parental strains.
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DNA from the resulting backcross progeny is analyzed for the segregation pattern of the P2rx1 gene in relation to known genetic markers on each chromosome.
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The frequency of recombination between the gene of interest and the markers is used to determine its precise chromosomal locus and its distance from other genes.[11]
-
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Fluorescence In Situ Hybridization (FISH) (Human): While modern gene localization relies heavily on genome databases, FISH is a classic and powerful cytogenetic technique for physically mapping genes to chromosomes.
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A DNA probe corresponding to the human P2RX1 gene is labeled with a fluorescent dye.
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The probe is then hybridized to a preparation of metaphase chromosomes obtained from human cells.
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Under a fluorescence microscope, the probe will appear as a bright spot on the specific chromosome and band where the gene is located (in this case, 17p13.2).
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P2X1 Receptor Signaling Pathway
The P2X1 receptor is a homotrimeric, ATP-gated cation channel.[12][13] Its activation initiates a rapid signaling cascade that is crucial for the physiological functions of cells such as platelets and smooth muscle myocytes.
The signaling pathway is initiated when extracellular ATP, released from sources like nerve terminals or dense granules of activated platelets, binds to the receptor.[3] This binding event induces a conformational change in the receptor subunits, leading to the opening of a central, non-selective ion pore.[1] The open channel permits the rapid influx of extracellular cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients.[3][4]
The resulting influx of positive ions causes depolarization of the cell membrane and, most critically, a sharp increase in the intracellular Ca²⁺ concentration.[1][3] This calcium signal is the primary transducer of the downstream cellular response, which can include:
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In smooth muscle: Activation of calcium-dependent kinases leading to muscle contraction.
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In platelets: Triggering of shape change, granule centralization, and aggregation.[2]
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In neurons: Modulation of synaptic transmission.
This rapid, transient signal can also synergize with other receptor pathways to amplify cellular responses.[3]
References
- 1. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Gene - P2RX1 [maayanlab.cloud]
- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. P2RX1 - Wikipedia [en.wikipedia.org]
- 6. P2RX1 purinergic receptor P2X 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. P2rx1 Gene | AI-Powered Variant Analysis Platform - RDDC [rddc.tsinghua-gd.org]
- 9. informatics.jax.org [informatics.jax.org]
- 10. P2rx1 MGI Mouse Gene Detail - MGI:1098235 - purinergic receptor P2X, ligand-gated ion channel, 1 [informatics.jax.org]
- 11. quora.com [quora.com]
- 12. genecards.org [genecards.org]
- 13. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
